molecular formula C7H2Br2N2O6 B1600725 3,5-Dibromo-2,6-dinitrobenzoic acid CAS No. 67973-19-7

3,5-Dibromo-2,6-dinitrobenzoic acid

Cat. No. B1600725
CAS RN: 67973-19-7
M. Wt: 369.91 g/mol
InChI Key: IKKZZHCFXNBGAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

3,5-Dibromo-2,6-dinitrobenzoic acid is obtained through the nitration reaction of benzoic acid with nitric acid in the presence of concentrated sulfuric acid. Alternatively, it can be synthesized from 3-nitrobenzoic acid with yields of approximately 98% .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-2,6-dinitrobenzoic acid consists of a benzene ring with two nitro groups (NO2) and two bromine atoms (Br) attached at specific positions. Due to the mesomeric effect of the nitro groups, it is more acidic than benzoic acid and 3-nitrobenzoic acid .


Chemical Reactions Analysis

3,5-Dibromo-2,6-dinitrobenzoic acid finds utility in the identification of various organic substances, particularly alcohols. When reacted with the substance to be analyzed in the presence of sulfuric acid, it forms derivatives. These derivatives have sharp melting points, aiding in their identification. For instance, alcohols can be identified by the melting point of their esters with 3,5-dinitrobenzoic acid .

Safety And Hazards

  • Precautionary Statements : Handle with care, avoid ingestion, wear protective equipment, and prevent release into the environment .

properties

IUPAC Name

3,5-dibromo-2,6-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2N2O6/c8-2-1-3(9)6(11(16)17)4(7(12)13)5(2)10(14)15/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKZZHCFXNBGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)[N+](=O)[O-])C(=O)O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498046
Record name 3,5-Dibromo-2,6-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2,6-dinitrobenzoic acid

CAS RN

67973-19-7
Record name 3,5-Dibromo-2,6-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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